5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
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Overview
Description
5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: is a synthetic organic compound that features an indole moiety linked to a pyrimidine ring via an amine group. The trifluoroethyl group attached to the nitrogen atom of the pyrimidine ring imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole and pyrimidine derivatives.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic amino acids in the active site of enzymes, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-7-yl)pyrimidin-2-amine: Lacks the trifluoroethyl group, resulting in different chemical properties.
N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: Lacks the indole moiety, affecting its biological activity.
Uniqueness
The presence of both the indole moiety and the trifluoroethyl group in 5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(1H-indol-7-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c15-14(16,17)8-21-13-19-6-10(7-20-13)11-3-1-2-9-4-5-18-12(9)11/h1-7,18H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZBAIUKBEWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=C(N=C3)NCC(F)(F)F)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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